molecular formula C20H21N3O14S4 B14466394 2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]- CAS No. 72269-56-8

2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-

Cat. No.: B14466394
CAS No.: 72269-56-8
M. Wt: 655.7 g/mol
InChI Key: GMXYXRBCRFRKJH-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including textile dyeing and printing, due to its stability and vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]- typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-methoxy-2-sulfophenylamine. This involves treating the amine with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation with sulfuric acid to introduce sulfo groups, enhancing its solubility and dyeing properties.

    Esterification: Finally, the compound is esterified with 2-(sulfooxy)ethylsulfonyl chloride to introduce the sulfooxyethylsulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the cleavage of the azo bond.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium dithionite in alkaline conditions.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Cleaved products with carboxylic acid or ketone functionalities.

    Reduction: Corresponding aromatic amines.

    Substitution: Derivatives with new functional groups replacing the sulfo groups.

Scientific Research Applications

2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]- is widely used in scientific research due to its unique properties:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and quantify compounds.

    Biology: Employed in staining biological tissues and cells for microscopic examination.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent due to its ability to bind to specific biological targets.

    Industry: Utilized in textile dyeing, printing, and as a colorant in various consumer products.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The sulfo groups enhance its solubility and binding affinity to various substrates. In biological systems, the compound can interact with proteins and nucleic acids, altering their structure and function. The exact molecular targets and pathways involved depend on the specific application and environment.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-naphthol-4-sulfonic acid
  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
  • 2-Naphthalenesulfonic acid, 4-hydroxy-3-[2-[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-

Uniqueness

2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]- stands out due to its unique combination of functional groups, which confer enhanced solubility, stability, and binding properties. These characteristics make it particularly suitable for applications requiring high-performance dyes and colorants.

Properties

CAS No.

72269-56-8

Molecular Formula

C20H21N3O14S4

Molecular Weight

655.7 g/mol

IUPAC Name

4-hydroxy-3-[(4-methoxy-2-sulfophenyl)diazenyl]-6-[methyl(2-sulfooxyethylsulfonyl)amino]naphthalene-2-sulfonic acid

InChI

InChI=1S/C20H21N3O14S4/c1-23(38(25,26)8-7-37-41(33,34)35)13-4-3-12-9-18(40(30,31)32)19(20(24)15(12)10-13)22-21-16-6-5-14(36-2)11-17(16)39(27,28)29/h3-6,9-11,24H,7-8H2,1-2H3,(H,27,28,29)(H,30,31,32)(H,33,34,35)

InChI Key

GMXYXRBCRFRKJH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=C(C=C(C=C3)OC)S(=O)(=O)O)O)S(=O)(=O)CCOS(=O)(=O)O

Origin of Product

United States

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